3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride

Description

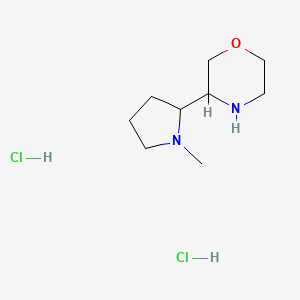

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)morpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-11-5-2-3-9(11)8-7-12-6-4-10-8;;/h8-10H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFNGQIZVJLPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2COCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with morpholine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methoxymethyl group in (S)-2-(Methoxymethyl)morpholine hydrochloride enhances lipophilicity compared to the methylpyrrolidine group in the target compound, which may influence blood-brain barrier penetration .

- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for formulation in drug development.

Physicochemical and Pharmacological Implications

- Solubility: The dihydrochloride form of the target compound likely surpasses non-ionic analogs (e.g., free-base morpholine derivatives) in aqueous solubility, as seen in similar dihydrochloride salts .

- Bioactivity: Pyrrolidine-containing compounds often exhibit CNS activity due to their ability to mimic endogenous amines. The methyl group on the pyrrolidine ring may reduce metabolic degradation compared to unmethylated analogs .

Biological Activity

3-(1-Methylpyrrolidin-2-yl)morpholine dihydrochloride is a compound of significant interest in the fields of chemistry and biology, particularly for its applications in enzyme studies and potential therapeutic effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a morpholine ring and a pyrrolidine moiety. It serves as a versatile building block in organic synthesis, contributing to the development of complex organic molecules. The synthesis typically involves standard organic reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways. The specific pathways affected depend on the target involved, which can vary based on the context of use.

Enzyme Interaction Studies

Research indicates that this compound is employed in studies focusing on enzyme mechanisms. For instance, it has been utilized to probe the activity of certain kinases and phosphatases, providing insights into their regulatory mechanisms. These studies are crucial for understanding how modifications to the compound can enhance or inhibit enzyme function.

Therapeutic Potential

Recent investigations have explored the potential therapeutic applications of this compound in various disease models. Notably, it has shown promise in treating parasitic infections such as those caused by Trypanosoma brucei, where it acts as an effective inhibitor against the pathogen .

Case Studies and Research Findings

Pharmacological Insights

The pharmacokinetic properties of this compound are essential for its application in medicinal chemistry. Studies have shown reasonable solubility and stability profiles, making it a suitable candidate for further development into therapeutic agents. Additionally, its ability to penetrate cellular membranes enhances its potential efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-methylpyrrolidin-2-yl)morpholine dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation. For purity optimization, use recrystallization in ethanol/water mixtures (70:30 v/v) and monitor intermediates via HPLC with UV detection at 254 nm. Residual solvents should be quantified using gas chromatography (GC) with flame ionization detection (FID) .

Q. How should researchers characterize the molecular structure and confirm the dihydrochloride salt form?

- Methodological Answer : Employ a combination of elemental analysis (CHNS-O), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. For salt confirmation, conduct ion chromatography to quantify chloride content (theoretical Cl⁻: ~25.8% for dihydrochloride). X-ray crystallography can resolve stereochemistry if crystalline forms are obtained .

Q. What stability-indicating assays are critical for this compound under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.

- Thermal degradation : Heat at 80°C for 48 hours.

Analyze degradation products via HPLC-PDA and compare against impurity standards (e.g., morpholine ring-opened derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from protein binding or metabolic instability. Use the following steps:

- Plasma protein binding : Assess via equilibrium dialysis (human/rodent plasma).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.

- In vivo correlation : Conduct cassette dosing in rodents with serial blood sampling, comparing free vs. total plasma concentrations .

Q. What strategies are effective for identifying and quantifying trace impurities (≤0.1%) in batch-to-batch variations?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC-UV/ELSD : For non-chromophoric impurities (e.g., morpholine derivatives).

- LC-MS/MS : For structural elucidation of unknown impurities (e.g., methylpyrrolidine adducts).

- NMR spectroscopy : To confirm stereochemical impurities (e.g., diastereomers from incomplete chiral resolution) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT receptors).

- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.

- Free energy calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and validate with in vitro assays (e.g., radioligand displacement) .

Q. What experimental designs mitigate off-target effects in functional assays (e.g., calcium flux or cAMP modulation)?

- Methodological Answer :

- Counter-screening : Test against panels of unrelated receptors/enzymes (e.g., CEREP SafetyScreen44®).

- Concentration-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.

- Negative controls : Include structurally related but inactive analogs (e.g., morpholine without methylpyrrolidine) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.